2-(2-Iodoethoxy)ethoxymethylbenzene
Overview
Description
2-(2-Iodoethoxy)ethoxymethylbenzene is an organic compound with the molecular formula C13H19IO3 It is characterized by the presence of an iodoethoxy group attached to a benzene ring through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodoethoxy)ethoxymethylbenzene typically involves the reaction of benzyl alcohol with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the iodoethoxy group. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodoethoxy)ethoxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the iodo group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of ethoxyethanol derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethoxyethanol derivatives.
Substitution: Aminoethoxy or thioethoxy derivatives.
Scientific Research Applications
2-(2-Iodoethoxy)ethoxymethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving iodine-containing compounds.
Medicine: Investigated for potential use in radiolabeling and imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodoethoxy)ethoxymethylbenzene involves its interaction with molecular targets through its iodoethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, thereby altering their chemical properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
- {[2-(2-Bromoethoxy)ethoxy]methyl}benzene
- {[2-(2-Chloroethoxy)ethoxy]methyl}benzene
- {[2-(2-Fluoroethoxy)ethoxy]methyl}benzene
Uniqueness
2-(2-Iodoethoxy)ethoxymethylbenzene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, making it more reactive in nucleophilic substitution reactions and providing unique opportunities for radiolabeling applications.
Properties
IUPAC Name |
2-(2-iodoethoxy)ethoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTGGLGFUDQCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50523193 | |
Record name | {[2-(2-Iodoethoxy)ethoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88454-83-5 | |
Record name | {[2-(2-Iodoethoxy)ethoxy]methyl}benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50523193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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